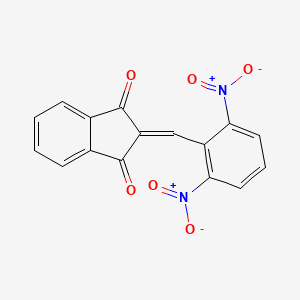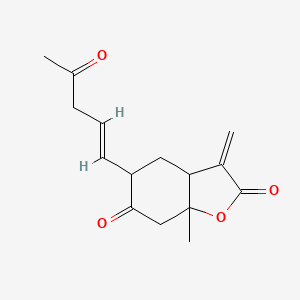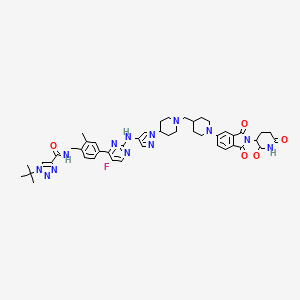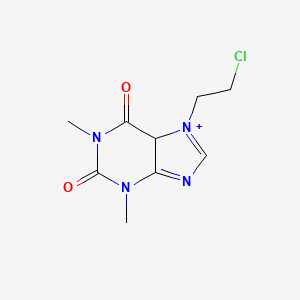
7-(2-chloroethyl)-1,3-dimethyl-5H-purin-7-ium-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(2-chloroethyl)-1,3-dimethyl-5H-purin-7-ium-2,6-dione is a chemical compound known for its diverse applications in scientific research and industry. This compound is a derivative of theophylline, a well-known stimulant found in tea and cocoa. It is characterized by the presence of a chloroethyl group attached to the purine ring, which imparts unique chemical properties.
准备方法
The synthesis of 7-(2-chloroethyl)-1,3-dimethyl-5H-purin-7-ium-2,6-dione typically involves the reaction of theophylline with 2-chloroethylamine hydrochloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution of the hydrogen atom on the nitrogen of the purine ring with the 2-chloroethyl group. The reaction conditions include maintaining a temperature of around 60-80°C and stirring the mixture for several hours to ensure complete conversion .
化学反应分析
7-(2-chloroethyl)-1,3-dimethyl-5H-purin-7-ium-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chloroethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
科学研究应用
7-(2-chloroethyl)-1,3-dimethyl-5H-purin-7-ium-2,6-dione has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
作用机制
The mechanism of action of 7-(2-chloroethyl)-1,3-dimethyl-5H-purin-7-ium-2,6-dione involves its interaction with cellular components. As an adenosine receptor antagonist, it binds to adenosine receptors, blocking the action of adenosine and thereby modulating various physiological responses. Additionally, its alkylating properties allow it to form covalent bonds with DNA, leading to the inhibition of DNA replication and transcription, which is particularly useful in cancer treatment .
相似化合物的比较
7-(2-chloroethyl)-1,3-dimethyl-5H-purin-7-ium-2,6-dione can be compared with other similar compounds, such as:
Mustard Gas: A chemical warfare agent with similar alkylating properties but significantly different applications and toxicity profiles.
These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various fields of research and industry.
属性
分子式 |
C9H12ClN4O2+ |
|---|---|
分子量 |
243.67 g/mol |
IUPAC 名称 |
7-(2-chloroethyl)-1,3-dimethyl-5H-purin-7-ium-2,6-dione |
InChI |
InChI=1S/C9H12ClN4O2/c1-12-7-6(8(15)13(2)9(12)16)14(4-3-10)5-11-7/h5-6H,3-4H2,1-2H3/q+1 |
InChI 键 |
TUSTWRHLVNVSTE-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=NC=[N+](C2C(=O)N(C1=O)C)CCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]-N-[1-(4-fluorophenyl)ethyl]pyrimidin-2-amine](/img/structure/B15135613.png)



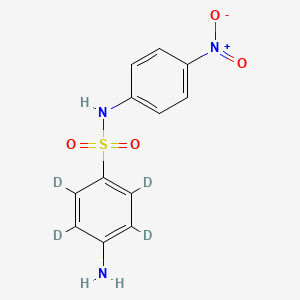

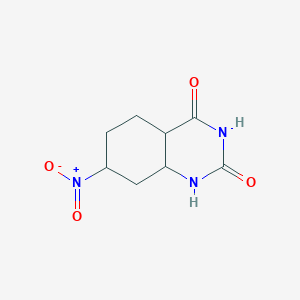
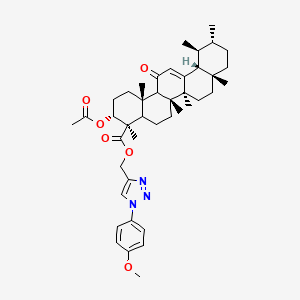
![N-[3-cyano-4-(4-methoxyphenyl)-5-oxo-4H-pyrano[2,3-b]chromen-2-yl]acetamide](/img/structure/B15135665.png)
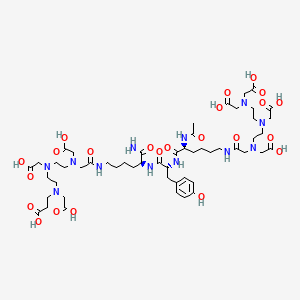
![2,2,3,3,4,4-hexadeuterio-4-[(1R,2S,6R,7S)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl]butanoic acid](/img/structure/B15135701.png)
